Propylene glycol diacetate

Beschreibung

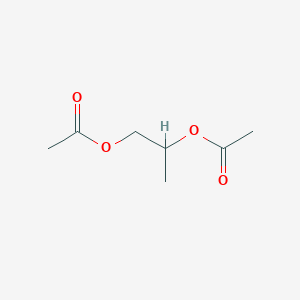

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyloxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHOXUWWKVQEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044827 | |

| Record name | Propylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma | |

| Record name | 1,2-Propanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propylene diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyleneglycol diacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C | |

| Record name | 1,2-PROPYLENE DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyleneglycol diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

86 °C | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 1,2-PROPYLENE DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyleneglycol diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyleneglycol diacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°) | |

| Record name | 1,2-PROPYLENE DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyleneglycol diacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 1.0 | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |

| Record name | 1,2-Propylene diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

623-84-7 | |

| Record name | Propylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol diacetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z492UNF9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-PROPYLENE DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyleneglycol diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31 °C | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physicochemical characteristics of 1,2-propanediol diacetate

An In-depth Technical Guide to the Physicochemical Characteristics of 1,2-Propanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Propanediol diacetate (CAS No. 623-84-7), also known as propylene glycol diacetate, is a diester of propylene glycol and acetic acid.[1][2] It is a clear, colorless liquid with a mild, fruity odor.[3][4] This versatile organic compound serves a critical role as a solvent, plasticizer, and coalescing agent in a multitude of industries, including pharmaceuticals, coatings, printing inks, and cosmetics.[4][5] In the pharmaceutical sector, it is particularly valued as a solvent and carrier for active pharmaceutical ingredients (APIs) in oral, topical, and injectable formulations, enhancing the stability and bioavailability of drug products. This guide provides a comprehensive overview of the core physicochemical characteristics of 1,2-propanediol diacetate, offering a foundational resource for formulation scientists and researchers.

Molecular Structure and Identification

Understanding the molecular structure is fundamental to comprehending the behavior and reactivity of 1,2-propanediol diacetate. It consists of a propane backbone with two acetate groups ester-linked at the 1 and 2 positions.

Caption: 2D representation of the 1,2-propanediol diacetate molecule.

Table 1: Chemical Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-acetyloxypropyl acetate | [6] |

| Synonyms | This compound, 1,2-Diacetoxypropane, PGDA | [2][6] |

| CAS Number | 623-84-7 | [1][7] |

| EC Number | 210-817-6 | [6] |

| Molecular Formula | C₇H₁₂O₄ | [1][7] |

| Molecular Weight | 160.17 g/mol | [1][7][8] |

| InChI Key | MLHOXUWWKVQEJB-UHFFFAOYSA-N | [9] |

| SMILES | CC(COC(C)=O)OC(C)=O |[9] |

Physicochemical Properties

The utility of 1,2-propanediol diacetate in various applications is dictated by its specific physical and chemical properties. These values are critical for process design, formulation development, and safety assessments.

Table 2: Core Physicochemical Data

| Property | Value | Conditions | Reference(s) |

|---|---|---|---|

| Appearance | Clear, colorless liquid | Ambient | [3][4] |

| Odor | Fruity, acetic | Ambient | [3][10] |

| Melting Point | -31 °C | 1 atm | [1][3][8] |

| Boiling Point | 185 - 191 °C | 1 atm / 1013 hPa | [1][3][8] |

| Density | 1.05 - 1.06 g/cm³ | 20 °C | [1][3] |

| Refractive Index | 1.413 - 1.417 | 20 °C | [1][8][11] |

| Vapor Pressure | <1 hPa | 20 °C | [10][12] |

| Flash Point | 87 °C | Closed Cup | [1] |

| Autoignition Temp. | 431 °C | - | [6] |

| Viscosity | 2.86 mm²/s | 20 °C | [6][8] |

| Explosive Limits | 2.8 - 12.7 % (v/v) | - |[10] |

Solubility Profile

The solubility of 1,2-propanediol diacetate is a key determinant of its function as a solvent. It is characterized by its miscibility with many organic solvents and slight solubility in water.

-

Water Solubility : Reported values range from 76 g/L to 100 g/L at 20-25 °C.[3][10][13] This moderate aqueous solubility allows for its use in certain aqueous-based formulations.

-

Organic Solvents : It is soluble in alcohols, ethers, and other common organic solvents.[6][13] This broad compatibility makes it an excellent choice for dissolving a wide range of APIs and other excipients.

Stability and Reactivity

1,2-Propanediol diacetate is generally stable under standard storage and handling conditions.[3][14] However, certain conditions and materials should be avoided to maintain its integrity.

-

Conditions to Avoid : Exposure to excessive heat, open flames, and ignition sources should be avoided.

-

Incompatible Materials : It can react with strong acids, strong bases, and strong oxidizing agents.

-

Hazardous Decomposition : Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, and irritating fumes.[6] Under intense heating, it can form explosive mixtures with air.

Synthesis and Manufacturing

1,2-Propanediol diacetate is commercially synthesized primarily through the esterification of 1,2-propanediol (propylene glycol) with acetic acid or via the insertion of propylene oxide into acetic anhydride.[15]

Caption: Simplified workflow for the synthesis of 1,2-propanediol diacetate.

One common method involves the esterification of propylene glycol methyl ether and acetic acid in the presence of a metal ion-modified acidic cation exchange resin catalyst.[15][16] The reaction is typically carried out at elevated temperatures (e.g., 115-125 °C), followed by distillation of the crude product to achieve high purity.[16]

Analytical Methodologies and Protocols

The characterization and quality control of 1,2-propanediol diacetate rely on standardized analytical techniques.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the primary method for determining the assay and impurity profile of 1,2-propanediol diacetate.

Protocol: Gas Chromatography (GC-FID)

-

System Preparation :

-

Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column : A suitable capillary column, such as one with a polyethylene glycol stationary phase.

-

Carrier Gas : Helium or Nitrogen at a constant flow rate.

-

Temperatures : Set injector and detector temperatures (e.g., 250 °C).

-

Oven Program : Implement a temperature gradient suitable for separating the analyte from potential impurities and residual solvents (e.g., start at 50 °C, ramp to 220 °C).

-

-

Sample and Standard Preparation :

-

Prepare a standard solution of high-purity 1,2-propanediol diacetate in a suitable solvent (e.g., methanol or acetone) at a known concentration.

-

Prepare the sample solution by diluting the test material in the same solvent to a similar concentration.

-

-

Injection and Analysis :

-

Inject a fixed volume (e.g., 1 µL) of the standard and sample solutions into the GC system.

-

Record the chromatograms.

-

-

Data Interpretation :

-

Identify the peak corresponding to 1,2-propanediol diacetate based on the retention time of the standard.

-

Calculate the assay (purity) by comparing the peak area of the analyte in the sample to that of the standard, or by area percent normalization (Assay ≥ 99.0%).

-

Identify and quantify impurities against known reference standards or as a percentage of the total area.

-

Determination of Physical Properties

Caption: Standard workflows for determining boiling point and density.

Protocol: Boiling Point Determination (OECD Guideline 103)

-

Apparatus : Use a standard distillation apparatus with a heating mantle, distillation flask, condenser, and calibrated thermometer.

-

Procedure : Place the sample in the flask with boiling chips. Heat the flask gently.

-

Measurement : Record the temperature when the liquid and vapor are in equilibrium and vapor is steadily condensing on the thermometer bulb. This is the boiling point.

-

Correction : Correct the observed boiling point to standard pressure (1013 hPa) if the measurement was made at a different atmospheric pressure.

Applications in Research and Drug Development

The favorable physicochemical and toxicological profile of 1,2-propanediol diacetate makes it a valuable excipient in the pharmaceutical industry.[4]

-

Solvent and Co-Solvent : Its ability to dissolve poorly water-soluble APIs is its primary application. It is used in oral solutions, soft gelatin capsules, and injectable formulations.

-

Carrier : It acts as a carrier for active ingredients in topical and transdermal delivery systems, such as creams and ointments.

-

Plasticizer : In the manufacturing of plastics and polymers, it can be used to increase flexibility and durability.[4]

-

Flavoring Agent : In the food industry, it is employed as a flavoring agent and fragrance.

Safety and Handling

1,2-Propanediol diacetate has a low acute toxicity profile, with a high oral LD50 in rats (13530 mg/kg).[10] However, standard laboratory safety precautions should be observed.

-

Handling : Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including protective gloves and safety glasses.[3]

-

Storage : Store in a cool, well-ventilated place away from heat and ignition sources.[3] Keep containers tightly closed. Store away from incompatible materials like strong oxidizers, acids, and bases.

-

Environmental Impact : The substance is considered readily biodegradable and is not expected to cause long-term adverse effects in the environment.[17]

References

-

1,2-PROPANEDIOL DIACETATE - Ataman Kimya.

-

1,2-Propanediol diacetate | CAS 623-84-7 | C7H12O4 | P212121 Store.

-

1,2-Propanediol diacetate - Synerzine.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

1,2-Propylene glycol diacetate for synthesis 623-84-7 - Sigma-Aldrich.

-

1,2-diacetoxypropane - Stenutz.

-

Safety data sheet - Möller Chemie.

-

This compound | C7H12O4 | CID 12198 - PubChem.

-

This compound, 623-84-7 - The Good Scents Company.

-

Chemical Properties of 1,2-Propanediol, diacetate (CAS 623-84-7) - Cheméo.

-

This compound = 99.7 623-84-7 - Sigma-Aldrich.

-

1,2-丙二醇二醋酸酯| 623-84-7 - ChemicalBook.

-

What is 1,2-Propyleneglycol diacetate and how is it synthesized? - FAQ - Guidechem.

-

1,2-Propanediol, 1,2-diacetate - Lanxess.

-

CAS 623-84-7 1,2-Propyleneglycol diacetate - Alfa Chemistry.

-

This compound manufacturer.

-

1,2-Propylene glycol diacetate CAS 623-84-7 | 814588.

-

Main Uses Of 1,2-propanediol - Knowledge - Tangshan Solvents Trading Co., Ltd.

-

1,2-Propanediol diacetate | CAS 623-84-7 | SCBT.

-

1,2-Propanediol, diacetate - the NIST WebBook.

-

Cas 623-84-7,1,2-Propyleneglycol diacetate | lookchem.

-

CN103467288A - Production method of 1, 2-propylene glycol diacetate - Google Patents.

-

Propanediol NF: Industrial Applications and Clinical Overview - GlobalRx.

-

EP1889825A1 - Procedure for the synthesis of 1,2-propanediol - Google Patents.

-

1,2-Propanediol, diacetate - the NIST WebBook.

-

This compound uses | Sigma-Aldrich.

-

This compound or 1,2-Diacetoxypropane Supplier Exporter.

-

The Role of PG (1,2-Propanediol) in Pharmaceutical Formulations.

Sources

- 1. store.p212121.com [store.p212121.com]

- 2. 1,2-Propanediol, diacetate (CAS 623-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. synerzine.com [synerzine.com]

- 4. lookchem.com [lookchem.com]

- 5. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound = 99.7 623-84-7 [sigmaaldrich.com]

- 10. 1,2-丙二醇二醋酸酯 | 623-84-7 [m.chemicalbook.com]

- 11. 1,2-diacetoxypropane [stenutz.eu]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound, 623-84-7 [thegoodscentscompany.com]

- 14. moellerchemie.com [moellerchemie.com]

- 15. Page loading... [guidechem.com]

- 16. CN103467288A - Production method of 1, 2-propylene glycol diacetate - Google Patents [patents.google.com]

- 17. lanxess.com [lanxess.com]

A Comprehensive Guide to the Laboratory Synthesis and Purification of Propylene Glycol Diacetate

Abstract

Propylene glycol diacetate (PGDA), a versatile and environmentally friendly solvent, finds extensive application in the pharmaceutical, chemical, and food industries as an emulsifier, solubilizer, and coating agent.[1][2] Its synthesis and purification on a laboratory scale are fundamental for research and development, requiring a robust understanding of esterification chemistry and purification principles. This guide provides an in-depth, scientifically grounded protocol for the synthesis of high-purity PGDA. We delve into the mechanistic rationale behind the choice of reagents and catalysts, offer a detailed, step-by-step experimental procedure, and present a comprehensive analytical workflow for product characterization and purity verification. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing and validating PGDA for laboratory use.

Introduction: The Scientific Basis for PGDA Synthesis

The synthesis of this compound from 1,2-propanediol (propylene glycol) is a classic example of an esterification reaction. In this process, the two hydroxyl groups of the diol are acylated. While the reaction can be performed with acetic acid in a Fischer-type esterification, utilizing acetic anhydride as the acylating agent offers significant advantages in a laboratory setting.[1][3]

Causality of Reagent Selection:

-

Acetic Anhydride vs. Acetic Acid: Acetic anhydride is generally more reactive than acetic acid, allowing the reaction to proceed more rapidly and under milder conditions.[4] Crucially, the reaction with acetic anhydride produces acetic acid as a byproduct, which can be readily removed during the work-up. In contrast, Fischer esterification with acetic acid produces water, which establishes an equilibrium that must be actively shifted (e.g., by water removal) to achieve high yields.[5]

-

Acid Catalysis: The esterification is significantly accelerated by an acid catalyst. The catalyst protonates the carbonyl oxygen of the acetic anhydride, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the propylene glycol.[6] While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to side reactions. Heterogeneous catalysts, such as acidic ion-exchange resins, are also viable alternatives.[1][7]

The overall reaction proceeds in two steps, with the formation of propylene glycol monoacetate as an intermediate. Driving the reaction to completion to form the diacetate is a key objective.

Reaction Mechanism: Acid-Catalyzed Acylation

The mechanism involves the nucleophilic attack of the alcohol's hydroxyl groups on the activated carbonyl carbon of acetic anhydride.

Caption: Acid-catalyzed di-esterification of propylene glycol.

Experimental Protocol: Synthesis and Purification

This protocol is designed for the synthesis of high-purity this compound on a typical laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 1,2-Propanediol | C₃H₈O₂ | 76.09 | ≥99.5% | Sigma-Aldrich |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥99% | Sigma-Aldrich |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | Sigma-Aldrich |

Safety Precautions

-

Acetic Anhydride: Is corrosive, flammable, and a lachrymator. It reacts violently with water. All handling must be performed in a certified chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and nitrile gloves.[10]

-

Sulfuric Acid: Is extremely corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

-

General Precautions: The reaction can be exothermic. Ensure the reaction vessel is adequately cooled and monitored. The final purification involves vacuum distillation; inspect all glassware for cracks or defects to prevent implosion.[11]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add 1,2-propanediol (e.g., 0.25 mol, 19.0 g).

-

Cooling: Place the flask in an ice-water bath to cool the contents to 0-5 °C.

-

Catalyst Addition: While stirring, slowly add 3-5 drops of concentrated sulfuric acid to the propylene glycol.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (e.g., 0.55 mol, 56.1 g, ~52 mL) dropwise via the dropping funnel over 30-45 minutes. An excess of the anhydride is used to drive the reaction towards the di-substituted product. Maintain the internal temperature below 20 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C using a heating mantle and stir for 2-3 hours to ensure the completion of the di-esterification.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for Gas Chromatography (GC) analysis to observe the disappearance of the monoacetate intermediate.

Work-up and Purification

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing 100 mL of cold water. Caution: This may be exothermic due to the reaction of unreacted acetic anhydride.

-

Washing: Add 50 mL of saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid catalyst and the acetic acid byproduct. Swirl gently and vent the separatory funnel frequently to release the CO₂ gas produced. Continue adding bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Vacuum Distillation: The crude this compound is purified by vacuum distillation.[11] Assemble a distillation apparatus suitable for vacuum. Collect the fraction boiling at approximately 75-78 °C at 10 mmHg.[12] This step is crucial for removing any remaining starting material, the monoacetate intermediate, and other non-volatile impurities.

Caption: Overall workflow for PGDA synthesis and purification.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. A multi-technique approach is recommended.

Spectroscopic Identification

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for confirming the functional group transformation. The disappearance of the broad O-H stretch from the starting propylene glycol and the appearance of strong C=O and C-O ester stretches are key indicators of a successful reaction.

| Compound | Key Vibrational Frequencies (cm⁻¹) | Rationale |

| Propylene Glycol | ~3300-3400 (broad) | O-H stretching of alcohol groups.[13] |

| This compound | ~1740 (strong, sharp) | C=O stretching of the ester carbonyl group.[14] |

| ~1240 (strong) | C-O stretching of the ester linkage.[14] | |

| Absence of broad O-H band | Confirms complete di-esterification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The chemical shifts will change significantly upon esterification.

-

¹H NMR: The protons on the carbon backbone of propylene glycol (CH and CH₂) will shift downfield upon acylation. The appearance of two sharp singlets for the two magnetically non-equivalent acetyl methyl groups is a key feature of the product.

-

¹³C NMR: The carbons attached to the oxygen atoms will show a significant downfield shift. The appearance of two carbonyl carbons (~170 ppm) and two methyl carbons (~21 ppm) from the acetate groups confirms the structure.[15]

Purity Assessment via Chromatography

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for assessing the purity of the final product and identifying any residual impurities.[16]

| GC-MS Parameter | Typical Value/Condition | Rationale |

| Column | Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., Rxi-1301Sil MS) | Provides good separation of the relatively polar analytes.[17][18] |

| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | e.g., 50 °C (2 min), ramp to 250 °C at 10 °C/min | Separates components based on boiling point and column interaction. |

| Detector | Mass Spectrometer (MS) | Provides definitive identification of peaks based on their mass fragmentation patterns. |

| Purity Target | >99.5% | A common purity requirement for research-grade reagents.[2][19] |

Expected Impurities: The primary impurities to monitor for are residual propylene glycol (early eluting) and the intermediate propylene glycol monoacetate (eluting between the starting material and the final product). The mass spectrometer can easily distinguish these based on their molecular ions and fragmentation patterns.

Conclusion

This guide presents a detailed and scientifically robust methodology for the synthesis and purification of this compound for laboratory applications. By understanding the underlying chemical principles, from reaction mechanism to purification theory, researchers can confidently produce high-purity PGDA. The emphasis on a comprehensive analytical workflow ensures that the final product is well-characterized and fit for its intended purpose in sensitive applications such as pharmaceutical formulation and scientific research. Adherence to the described safety protocols is paramount for the successful and safe execution of this procedure.

References

- PrepChem. (n.d.). Synthesis of this compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Propanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Propylene Glycol Esters of Fatty Acids. Retrieved from [Link]

-

INEOS Group. (2021, May 27). Safety data sheet - acetic anhydride. Retrieved from [Link]

-

Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of propylene glycol fatty acid esters.

-

SpectraBase. (n.d.). Dipropylene glycol, diacetate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN103467288A - Production method of 1, 2-propylene glycol diacetate.

-

ResearchGate. (n.d.). 1 H (left) and 13 C (right) MAS NMR spectra of 20 μl propylene glycol... Retrieved from [Link]

-

EapearlChem. (n.d.). 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR spectra of raw materials (propylene glycol and oleic acid) and... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

-

Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Chemical Bulletin "POLITEHNICA" University of Timisoara. (2015). Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor.

-

YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of propylene glycol fatty acid esters.

- Google Patents. (n.d.). A kind of method that can continuously prepare this compound.

-

Scribd. (n.d.). This compound | PDF | Chromatography | Analysis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881). Retrieved from [Link]

-

Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propylene Glycol. NIST Chemistry WebBook. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

- Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.

-

MDPI. (n.d.). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. Retrieved from [Link]

-

Dow Inc. (n.d.). DOWANOL™ PGDA this compound. Retrieved from [Link]

-

European Patent Office. (n.d.). Foundry compositions containing propylene glycol monoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of propylene glycol monomethyl ether acetate. Retrieved from [Link]

Sources

- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]

- 2. This compound = 99.7 623-84-7 [sigmaaldrich.com]

- 3. This compound production method and process flow-Chemwin [en.888chem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. CN103467288A - Production method of 1, 2-propylene glycol diacetate - Google Patents [patents.google.com]

- 8. carlroth.com [carlroth.com]

- 9. ineos.com [ineos.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN110143876A - A kind of method that can continuously prepare this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. 1,3-Propanediol, diacetate [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 18. GC Analysis of Glycols and Diols [sigmaaldrich.com]

- 19. scribd.com [scribd.com]

Propylene glycol diacetate CAS number 623-84-7 technical data

An In-depth Technical Guide to Propylene Glycol Diacetate (CAS No. 623-84-7)

Abstract

This compound (PGDA), identified by CAS number 623-84-7, is an increasingly significant high-performance, environmentally friendly solvent and chemical intermediate. Characterized by its high boiling point, low odor, strong solvency, and favorable toxicological profile, PGDA serves as a versatile and effective replacement for more hazardous or odorous conventional solvents.[1][2][3] This guide provides a comprehensive technical overview of PGDA, encompassing its fundamental physicochemical properties, synthesis methodologies, mechanisms of action, and diverse applications across the coatings, pharmaceutical, and industrial sectors. Detailed analytical protocols and a thorough review of its safety and environmental profile are included to equip researchers and development professionals with the critical data needed for formulation, analysis, and regulatory compliance.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2-acetyloxypropyl acetate, is the di-ester of propylene glycol and acetic acid.[4] It is a clear, colorless liquid with a faint, fruity, or mint-like odor.[1][2] Its unique combination of properties, including a high flash point and low volatility, makes it a safer and more environmentally conscious choice in many industrial processes.[1][3]

Chemical Structure

The molecular structure of PGDA is fundamental to its function, featuring two ester groups that contribute to its solvency and polarity.

Caption: Chemical Structure of this compound (PGDA).

Physicochemical Data

The quantitative properties of PGDA are essential for modeling its behavior in various systems, from coating formulations to drug delivery matrices.

| Property | Value | Source(s) |

| CAS Number | 623-84-7 | [1][2][4] |

| Molecular Formula | C₇H₁₂O₄ | [2][4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | Colorless, clear liquid | [1][2][5] |

| Odor | Faint, fruity, acetic, or mint-like | [1][2][6] |

| Boiling Point | 190-191 °C | [1][4] |

| Melting Point | -31 °C to < -70 °C | [4][5] |

| Density | ~1.056 g/mL at 20-25 °C | [1][2][4] |

| Flash Point | 86-87 °C | [4][7] |

| Autoignition Temp. | 431 °C | [4][7] |

| Vapor Pressure | <1 hPa at 20 °C | [1][7] |

| Water Solubility | 90-100 g/L | [1][4][6] |

| logP (Octanol/Water) | 0.7 - 0.82 | [1][4][8] |

| Refractive Index | ~1.414 at 20 °C | [1][4] |

| Viscosity | 2.86 mm²/s at 20 °C | [4][7] |

Synthesis and Manufacturing

The primary industrial synthesis of PGDA is achieved through the esterification of propylene glycol with acetic acid or, alternatively, acetic anhydride.[1][9] The choice of reactants and catalyst is critical to achieving high purity and yield while minimizing byproducts.

Reaction Mechanism and Causality

The reaction involves the nucleophilic attack of the hydroxyl groups of propylene glycol on the carbonyl carbons of acetic acid. This process is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack.[1][9] The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the di-ester product, in accordance with Le Châtelier's principle. Modern processes may use solid acid catalysts, like ion-exchange resins, to simplify catalyst removal and reduce waste streams.[1][10]

General Synthesis Workflow

The manufacturing process can be visualized as a multi-stage workflow, from raw material handling to final product purification.

Caption: A generalized workflow for the industrial synthesis of PGDA.

Representative Laboratory Synthesis Protocol

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.

-

Reactant Charging: To the flask, add propylene glycol (1.0 mole) and an excess of glacial acetic acid (2.2 moles).

-

Catalyst Addition: Introduce a catalytic amount of p-toluenesulfonic acid (approx. 0.5-1.0% of the total reactant weight).

-

Reaction: Heat the mixture to reflux (typically 120-150°C).[1] Collect the water byproduct in the Dean-Stark trap to drive the reaction to completion.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water evolution ceases.

-

Neutralization: Cool the reaction mixture. Carefully neutralize the acidic catalyst with a base, such as sodium bicarbonate solution.

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine to remove unreacted acid and salts.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude PGDA via vacuum distillation to obtain the final high-purity product.

Applications in Research and Drug Development

PGDA's strong solvency, low toxicity, and environmental friendliness make it a superior choice in a multitude of applications.[1] It is particularly valued as a substitute for solvents with less favorable safety profiles, such as cyclohexanone, isophorone, and various glycol ether acetates.[1][2][11]

Coatings, Inks, and Resins

In the coatings industry, PGDA is a high-performance coalescing agent and a high-boiling point solvent.[12]

-

Mechanism of Action: As a coalescent in latex paints, it temporarily plasticizes the polymer particles, allowing them to fuse into a continuous, durable film as the paint dries. Its slow evaporation rate ensures proper film formation and improves leveling, preventing defects like brush marks.[1]

-

Key Advantages: It enhances gloss, fullness, and prevents common coating defects like "heat rash" and bubbles.[1] Its strong solvency allows it to effectively dissolve a wide range of resins, including alkyd, acrylic, polyester, and polyurethane systems.[1][3]

-

Applications: It is used in can and coil coatings, automotive paints, printing inks (especially for PCB and electronics), and high-gloss enamels.[2][3][12][13]

Pharmaceutical Formulations

PGDA is recognized for its utility in pharmaceutical preparations, where safety and purity are paramount. It is listed in the United States Pharmacopeia (USP) NF XVI, underscoring its acceptance for pharmaceutical use.[1]

-

Role as an Excipient: It functions as a non-ionic, water-soluble surfactant, solvent, emulsifier, and solubilizer.[12]

-

Causality: Its ability to dissolve active pharmaceutical ingredients (APIs) that are poorly soluble in water is critical for developing various dosage forms, including oral, injectable, and topical formulations.[14] Its amphiphilic nature helps to stabilize emulsions and enhance the bioavailability of certain drugs.

-

Specific Uses: It can be found in capsule preparations and as a carrier for APIs in liquid and semi-solid formulations.[14]

Industrial and Consumer Products

-

Cleaning Agents: Due to its excellent solvency for both greasy and water-soluble soils and its favorable environmental profile, PGDA is used in industrial and electronic cleaning formulations.[1][15]

-

Casting and Foundry: It serves as a curing agent for organic esters in the foundry industry.[2][12]

-

Cosmetics and Agriculture: It finds use in cosmetic formulations and as a plasticizer or solvent in agricultural products.[1][3][12]

Analytical Methodologies

Accurate identification and quantification of PGDA are essential for quality control, formulation analysis, and stability testing. Gas chromatography (GC) is the most common and robust method.

Gas Chromatography (GC) Protocol for Purity Assay

This protocol provides a standard method for determining the purity of a PGDA sample.

Caption: Workflow for the purity analysis of PGDA using Gas Chromatography (GC).

Detailed Protocol:

-

System Suitability: Prepare a solution containing PGDA and an internal standard (e.g., triacetin) to verify the resolution and performance of the chromatographic system.[16]

-

Standard Preparation: Accurately weigh and dissolve a suitable amount of USP this compound reference standard in a volumetric flask with methanol to achieve a known concentration (e.g., 20.0 mg/mL).[16]

-

Sample Preparation: Prepare the assay sample in the same manner as the Standard Preparation.

-

Chromatographic Conditions:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column, such as a 30-m x 0.32-mm column coated with a G16 phase (polyethylene glycol).

-

Temperatures:

-

Injector: 250°C

-

Detector: 280°C

-

Oven: Programmed temperature ramp (e.g., initial 100°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min).

-

-

Carrier Gas: Helium or Nitrogen.

-

-

Procedure: Inject equal volumes (e.g., 1 µL) of the Standard and Sample preparations into the chromatograph.

-

Calculation: Calculate the percentage of C₇H₁₂O₄ in the portion of PGDA taken by comparing the peak area response of the sample to that of the standard.[16]

Safety, Toxicology, and Environmental Profile

PGDA is recognized for its favorable safety and environmental characteristics, especially when compared to the solvents it often replaces.[3][15]

Toxicological Data

PGDA exhibits low acute toxicity. It is not classified as hazardous according to Regulation (EC) No 1272/2008.[5]

| Toxicity Metric | Value / Observation | Source(s) |

| Acute Oral Toxicity (LD50) | 13,530 mg/kg (Rabbit) | [1] |

| Skin Corrosion/Irritation | May cause mild irritation with prolonged contact; not classified as an irritant. | [5][17][18] |

| Eye Damage/Irritation | Can cause eye irritation. | [17] |

| Sensitization | Not classified as a respiratory or skin sensitizer. | [5] |

| Carcinogenicity | No components are identified as a carcinogen by IARC, NTP, or OSHA. | |

| Reproductive Toxicity | Not classified as a reproductive toxicant. | [5] |

Environmental Fate and Ecotoxicity

-

Biodegradability: PGDA is considered readily biodegradable.[15] Its structural similarity to other biodegradable glycol esters supports this assessment.[19] This means it is not expected to persist in aquatic or terrestrial environments.[20]

-

Bioaccumulation: With a low octanol-water partition coefficient (logP < 1), the potential for bioaccumulation is very low.[8][20]

-

Aquatic Toxicity: The substance is not classified as hazardous to the aquatic environment.[5] Ecotoxicity studies show low toxicity to fish and aquatic invertebrates (LC50/EC50 > 100 mg/L).[18]

-

Mobility: PGDA is expected to have very high mobility in soil.[4]

Handling and Regulatory Information

-

Safe Handling: Standard industrial hygiene practices should be followed, including using local and general ventilation, wearing protective gloves and eye protection, and washing hands after use.[5]

-

Storage: Store in a well-ventilated place, away from heat and ignition sources.[17]

-

Regulatory Status: PGDA is listed on major chemical inventories, including EINECS (Europe), TSCA (USA), and others.[7][19] It is generally not regulated as a dangerous good for transport.

Conclusion

This compound (CAS 623-84-7) is a highly effective, multi-functional, and environmentally responsible solvent. Its strong solvency for a wide range of resins, coupled with a high flash point, low odor, and a favorable toxicological and environmental profile, positions it as a superior alternative to many conventional solvents. For researchers and professionals in drug development and material science, PGDA offers a unique combination of performance, safety, and regulatory acceptance, making it a valuable component in the development of advanced coatings, pharmaceutical formulations, and industrial products.

References

-

1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent. EapearlChem. [Link]

-

This compound | C7H12O4 | CID 12198. PubChem. [Link]

-

Ethylene glycol diacetate (EGDA), this compound (PGDA). Jiangsu Dynamic Chemical Co., Ltd. [Link]

-

This compound. atamankimya.com. [Link]

-

This compound PGDA. Jian-Qing.com. [Link]

-

Safety Data Sheet: this compound. Chemos GmbH&Co.KG. [Link]

-

DOWANOL™ PGDA this compound. Dow Inc. [Link]

-

This compound. atamankimya.com. [Link]

-

This compound, 623-84-7. The Good Scents Company. [Link]

-

Propylene glycol di-acetate. Jiangsu Lingna International Trade Co., Ltd. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

[Chemical Knowledge]:this compound production method and process flow. DayDayNews. [Link]

-

DOWANOL PGDA. Ataman Kimya. [Link]

- CN103467288A - Production method of 1, 2-propylene glycol diacetate.

-

This compound MSDS/SDS | Supplier & Distributor. Adress Chemical. [Link]

-

This compound | PDF | Chromatography | Analysis. Scribd. [Link]

-

The distribution, fate, and effects of propylene glycol substances in the environment. Fagin, P., et al. [Link]

- A kind of method that can continuously prepare this compound.

-

This compound manufacturer. Aspartic Space Inc. [Link]

-

Propylene glycol. Wikipedia. [Link]

-

-

ANALYTICAL METHODS. Toxicological Profile for Propylene Glycol - NCBI Bookshelf. [Link]

-

-

Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples. Toxicological Profile for Propylene Glycol - NCBI Bookshelf. [Link]

-

Table 6-2, Analytical Methods for Determining Propylene Glycol in Environmental Samples. Toxicological Profile for Propylene Glycol - NCBI Bookshelf. [Link]

Sources

- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]

- 2. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. This compound, 623-84-7 [thegoodscentscompany.com]

- 7. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound production method and process flow-Chemwin [en.888chem.com]

- 10. CN103467288A - Production method of 1, 2-propylene glycol diacetate - Google Patents [patents.google.com]

- 11. China Propylene glycol di-acetate Factory, Propylene glycol di-acetate Supplier [lingnacn.com]

- 12. atamankimya.com [atamankimya.com]

- 13. jinjiachem.com [jinjiachem.com]

- 14. Propylene glycol - Wikipedia [en.wikipedia.org]

- 15. dow.com [dow.com]

- 16. scribd.com [scribd.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. This compound MSDS/SDS | Supplier & Distributor [adress-chemical.com]

- 19. echemi.com [echemi.com]

- 20. The distribution, fate, and effects of propylene glycol substances in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety considerations for handling propylene glycol diacetate in the laboratory

An In-depth Technical Guide to the Safe Handling of Propylene Glycol Diacetate in the Laboratory

Understanding this compound: A Profile for the Scientist

This compound (CAS No. 623-84-7), also known as 1,2-diacetoxypropane or PGDA, is a colorless liquid with an ether-like odor commonly used as a solvent or hardener in various industrial and laboratory applications.[1][2] Its utility in research, particularly in drug development, necessitates a thorough understanding of its properties to ensure safe handling.

From a safety perspective, PGDA is classified as a combustible liquid and is harmful to aquatic life. While it is not classified as acutely toxic, corrosive, or a carcinogen by major regulatory bodies, its specific physical and chemical properties demand rigorous safety protocols.[3] The primary routes of occupational exposure are ingestion, inhalation, and eye contact.[4]

Physicochemical and Toxicological Properties

A foundational element of laboratory safety is a clear understanding of a substance's intrinsic properties. The following tables summarize the key physicochemical and toxicological data for this compound, compiled from authoritative safety data sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 623-84-7 | [3] |

| Molecular Formula | C₇H₁₂O₄ | [5] |

| Molecular Mass | 160.2 g/mol | [5] |

| Appearance | Colorless, clear liquid | [4] |

| Odor | Ether-like | [3] |

| Boiling Point | 190-191°C (374-376°F) | [6] |

| Melting Point | < -70°C (-94°F) | [3] |

| Flash Point | 87°C (187°F) | [3][6] |

| Vapor Pressure | 0.3 hPa at 20°C | [3] |

| Relative Vapor Density | 1.0 (air = 1) | [5][6] |

| Solubility in Water | 90 g/L | [6] |

| Auto-ignition Temp. | 431°C (808°F) | [5][6] |

Table 2: Summary of Toxicological Data

| Endpoint | Species | Result | Classification | Source |

| Acute Oral Toxicity (LD50) | Rat | > 5,000 mg/kg | Not Classified | |

| Acute Dermal Toxicity (LD50) | Rabbit | > 2,000 mg/kg | Not Classified | |

| Skin Corrosion/Irritation | Rabbit | No skin irritation | Not Classified | |

| Serious Eye Damage/Irritation | Rabbit | No eye irritation | Not Classified | |

| Skin Sensitization | Guinea pig | Does not cause skin sensitization | Not Classified | |

| Germ Cell Mutagenicity | In vitro | Negative | Not Classified | |

| Carcinogenicity | - | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA | Not Classified | |

| Aspiration Hazard | Human | Aspiration into the lungs may result in chemical pneumonitis | Aspiration Hazard | [5][6] |

Hazard Identification and Risk Assessment: A Proactive Approach

The cornerstone of laboratory safety is the proactive identification of hazards and a thorough assessment of the associated risks. The primary hazards associated with PGDA are its combustibility and the potential for forming explosive mixtures.

-

Combustibility: PGDA is a combustible liquid with a flash point of 87°C.[3][6] This means it can ignite when exposed to an ignition source at or above this temperature. Vapors are heavier than air and may travel along the floor to a distant ignition source.[1] Above 86°C, explosive vapor/air mixtures may be formed.[5]

-

Peroxide Formation: The substance can presumably form explosive peroxides, especially upon prolonged storage or exposure to air.[5] It is crucial to check for peroxides before any distillation process.[5]

-

Reactivity: PGDA reacts violently with strong oxidizing agents.[5]

-

Health Hazards: The most significant short-term health effect is the risk of chemical pneumonitis if the liquid is swallowed and then aspirated into the lungs.[5][7] While not classified as a skin or eye irritant in standardized tests, prolonged or repeated contact may cause mild irritation.[1][4]

It is important to note that as of current documentation, no specific occupational exposure limits (OELs) have been established by major U.S. regulatory bodies like OSHA or NIOSH for this compound.[1][4] Therefore, a conservative approach to exposure control is warranted, focusing on minimizing all routes of exposure.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize hazards at their source. Reliance on personal protective equipment (PPE) should only be considered after these controls have been implemented.

Ventilation

Proper ventilation is the most critical engineering control for handling PGDA.

-

General Ventilation: A system of general exhaust is recommended to keep employee exposures as low as possible.[1]

-

Local Exhaust Ventilation (LEV): All procedures involving the heating of PGDA or the potential for aerosol generation should be conducted within a chemical fume hood. LEV is preferred as it captures contaminants at the source.[1]

-

Specific Ventilation Requirements: Because PGDA vapors are heavier than air, ventilation systems should be designed with floor-level exhaust.[5][7]

Safe Storage and Handling Practices

-

Storage: Store containers in a cool, dry, and well-ventilated area.[4][8] Keep containers tightly closed to prevent the absorption of moisture and the potential formation of peroxides.[1] Store separately from incompatible materials such as strong oxidants and reducing agents.[4][5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge, ensuring all equipment is properly grounded.[4][6]

-

General Hygiene: Do not eat, drink, or smoke in work areas.[3] Wash hands thoroughly after handling the substance, and remove contaminated clothing before entering eating areas.[3]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls cannot eliminate all risks, PPE is required. The selection of appropriate PPE is a critical step in ensuring personal safety.

-

Eye and Face Protection: Use safety glasses with side-shields or goggles.[4]

-

Skin Protection:

-

Respiratory Protection: Respiratory protection is generally not required under conditions of adequate ventilation.[1] However, if aerosols are generated or ventilation is inadequate, a NIOSH-approved respirator with a filter for organic gases and vapors should be used.[5][8]

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

Caption: PPE selection workflow for handling PGDA.

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures

-

Inhalation: Move the affected person to fresh air and have them rest.[5][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[5][6] If irritation develops, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting due to the aspiration hazard.[5][6] Rinse the mouth with water.[3][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1]

Spill Response Protocol

In the event of a spill, a systematic and calm response is essential to prevent further hazards.

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[3]

-

Control Ignition Sources: Remove all sources of ignition from the spill area.[4][5]

-

Contain the Spill: Stop the leak if it can be done without risk.[4] Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4][5] Do not use combustible materials like sawdust.[9]

-

Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[4][6]

-

Decontaminate: Clean the affected area thoroughly to remove any remaining residue.

-

Dispose: Dispose of the waste according to approved local, state, and federal regulations.

The following diagram provides a decision-making framework for responding to a PGDA spill in the laboratory.

Caption: Decision framework for PGDA spill response.

Waste Disposal

Dispose of unused this compound and contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.[3] Waste should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable solvent in the research and development landscape. While it possesses a relatively low toxicity profile, its combustibility and specific handling requirements demand a high level of care and preparedness. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle PGDA safely and effectively. This proactive and informed approach to safety is not just a matter of compliance but is fundamental to the integrity and success of scientific research.

References

-

Title: Safety Data Sheet: this compound Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: this compound SDS MSDS of Manufacturers Source: Anmol Chemicals URL: [Link]

-

Title: ICSC 0943 - this compound Source: International Labour Organization (ILO) URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Safety Data Sheet - Propylene Glycol Source: PCCA URL: [Link]

-

Title: Propylene Glycol Safety Data Sheet Source: Lab Alley URL: [Link]

-

Title: Propylene Glycol SDS #527 Source: Paddock Laboratories, Inc. URL: [Link]

-

Title: this compound - International Chemical Safety Cards Source: NIOSH URL: [Link]

Sources

- 1. This compound SDS MSDS of Manufacturers [anmol.org]

- 2. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. ICSC 0943 - this compound [chemicalsafety.ilo.org]

- 6. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]

- 7. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 8. media.laballey.com [media.laballey.com]

- 9. beaufort.tricare.mil [beaufort.tricare.mil]

Propylene glycol diacetate material safety data sheet (MSDS) analysis

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of Propylene Glycol Diacetate (PGDA)

Introduction

This compound (PGDA), also known by synonyms such as 1,2-Diacetoxypropane and Methylethylene Acetate, is a colorless, practically odorless liquid with a high boiling point and a favorable toxicological profile.[1] Its strong dissolution properties make it a versatile and environmentally friendly solvent in a multitude of industrial and research applications.[1][2] PGDA is widely utilized as a solvent for various resins, in polyurethane coatings, printing inks, and as a plasticizer for cellulose acetate.[1] In the pharmaceutical field, it functions as an emulsifier and a solubilizer.[1]

This guide offers a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound. Designed for researchers, scientists, and drug development professionals, its purpose is to move beyond mere compliance and foster a deep, practical understanding of PGDA's safety profile. By examining its physicochemical properties, toxicological data, and handling requirements, this document serves as a critical tool for risk assessment, experimental design, and the implementation of robust safety protocols in the laboratory.

Section 1: Chemical and Physical Properties - The Foundation of Safety Assessment

A thorough understanding of a chemical's physical properties is the cornerstone of a reliable safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary precautions for handling and storage. For instance, a substance's flash point and vapor pressure are critical indicators of its fire and inhalation risks, respectively.

Key Physicochemical Properties of this compound

The following table summarizes the essential physicochemical data for PGDA, compiled from various safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 623-84-7 | [3][4][5][6] |

| EINECS EC Number | 210-817-6 | [4][5][6] |

| Molecular Formula | C₇H₁₂O₄ | [7][8] |

| Molecular Weight | 160.17 g/mol | [7][8] |

| Appearance | Clear, colorless liquid | [1][4][5] |

| Odor | Practically odorless to mild fruity aroma | [1][2][4] |

| Boiling Point | 190-191°C (374-376°F) | [2][4][5][8] |

| Flash Point | 86-87°C (187-189°F) | [4][5] |

| Auto-ignition Temp. | 431°C (808°F) | [4][5][8] |

| Specific Gravity | ~1.055 @ 20-25°C | [2][5][9] |

| Vapor Pressure | <1 hPa @ 20°C | [5] |

| Solubility | Soluble in water and organic solvents | [2][4][8] |

Interpreting Key Properties for Risk Management

-